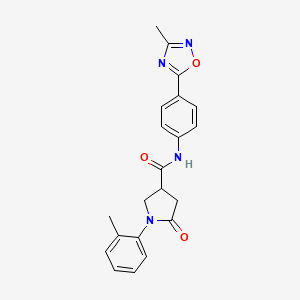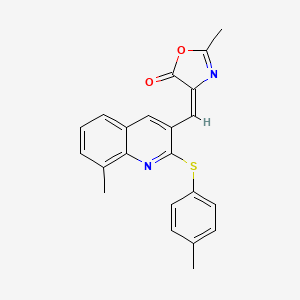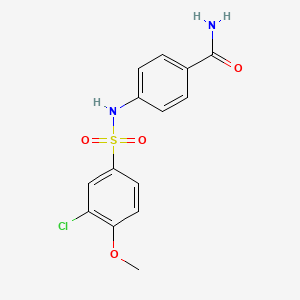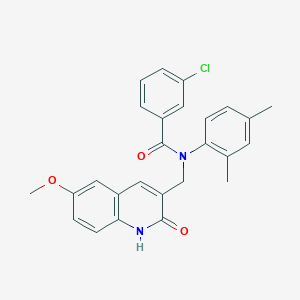
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide, also known as PSB-0739, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide inhibits the activity of sEH by binding to the enzyme's active site and preventing it from metabolizing fatty acids. This leads to an increase in the concentration of certain fatty acid metabolites, which have been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including a reduction in blood pressure and inflammation, as well as an increase in the concentration of certain fatty acid metabolites. It has also been shown to have anti-cancer properties, particularly in the inhibition of tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide is its specificity for sEH, which allows for targeted inhibition of the enzyme without affecting other metabolic pathways. However, one limitation is its relatively low potency compared to other sEH inhibitors, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
There are several potential future directions for 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide research, including further investigation of its therapeutic properties in cardiovascular diseases and cancer, as well as its potential use in other diseases such as diabetes and Alzheimer's. Additionally, there is potential for the development of more potent sEH inhibitors based on the structure of 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide.
Synthesemethoden
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide is synthesized through a multi-step process, starting with the reaction of 4-bromoanisole with potassium tert-butoxide to form 4-methoxyphenol. The resulting compound is then reacted with 2-chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetamide, which is subsequently reacted with pyrrolidine-1-sulfonic acid to form 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide has been studied for its potential therapeutic properties, particularly in the treatment of cardiovascular diseases and cancer. It has been shown to inhibit the activity of a specific enzyme called soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids and has been linked to the development of cardiovascular diseases and cancer.
Eigenschaften
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c13-12(15)9-18-10-3-5-11(6-4-10)19(16,17)14-7-1-2-8-14/h3-6H,1-2,7-9H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUAVSLXASWDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692285.png)

![2-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692295.png)



![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)





